molecular formula C23H19FN4O5S B2596741 3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 866015-73-8

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2596741
CAS No.: 866015-73-8
M. Wt: 482.49
InChI Key: HHSORJYJWRXYHK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenylmethyl group, and a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield amines .

Scientific Research Applications

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c1-13-18-20(29)27(16-9-7-15(24)8-10-16)23(31)26(22(18)34-19(13)21(30)25(2)3)12-14-5-4-6-17(11-14)28(32)33/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSORJYJWRXYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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